N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline
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Overview
Description
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline is a complex organic compound featuring benzotriazole moieties. Benzotriazole derivatives are known for their unique physicochemical properties, including excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . These properties make benzotriazole derivatives versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline typically involves the reaction of 1H-benzotriazole with appropriate aniline derivatives under controlled conditions. The benzotriazole fragment can be introduced into the molecule through various reactions, activating it toward numerous transformations . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of benzotriazole derivatives, including this compound, involves large-scale synthesis using readily available starting materials. The process is designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moieties can participate in nucleophilic substitution reactions, where they act as leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline involves its interaction with molecular targets and pathways. The benzotriazole moieties can stabilize radicals and facilitate electron transfer processes, making the compound effective in various chemical and biological contexts . The specific molecular targets and pathways depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives, such as:
- 1H-Benzotriazole
- 1,2-Bis(1H-1,2,3-benzotriazol-1-yl)ethane-1,2-diol
Uniqueness
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline is unique due to its specific substitution pattern and the presence of phenylamino groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1,2-bis(benzotriazol-1-yl)-N,N'-diphenylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N8/c1-3-11-19(12-4-1)27-25(33-23-17-9-7-15-21(23)29-31-33)26(28-20-13-5-2-6-14-20)34-24-18-10-8-16-22(24)30-32-34/h1-18,25-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMPCBCDSGWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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